molecular formula C12H17FN4O5 B14044994 Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate

Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate

Cat. No.: B14044994
M. Wt: 316.29 g/mol
InChI Key: UXADOQCHNSGYBP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H18FN4O5. It is characterized by the presence of a fluoro-substituted tetrahydropyrimidine ring and a tert-butyl carbamate group.

Preparation Methods

The synthesis of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted tetrahydropyrimidine ring can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar compounds to tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects.

Properties

Molecular Formula

C12H17FN4O5

Molecular Weight

316.29 g/mol

IUPAC Name

tert-butyl N-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C12H17FN4O5/c1-12(2,3)22-11(21)15-5-4-14-9(19)17-6-7(13)8(18)16-10(17)20/h6H,4-5H2,1-3H3,(H,14,19)(H,15,21)(H,16,18,20)

InChI Key

UXADOQCHNSGYBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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